Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate
Description
Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and an ethyl ester-linked hydroxyacetate moiety. The 1,2,4-oxadiazole scaffold is widely utilized in medicinal chemistry due to its bioisosteric properties, metabolic stability, and ability to engage in hydrogen bonding .
Properties
Molecular Formula |
C7H10N2O4 |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate |
InChI |
InChI=1S/C7H10N2O4/c1-3-12-7(11)5(10)6-8-4(2)13-9-6/h5,10H,3H2,1-2H3 |
InChI Key |
BKLGJVJNIBPJGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NOC(=N1)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. The general procedure includes the O-acylation of an amidoxime followed by cyclocondensation to form the 1,2,4-oxadiazole ring . The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), and may require the presence of a base like tetrabutylammonium fluoride (TBAF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield an oxo derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate has been identified as a promising pharmacophore in drug design. Its unique oxadiazole structure contributes to its biological activity, making it a candidate for developing antimicrobial and anticancer agents. Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, including Clostridium difficile and Enterococcus faecium, with minimum inhibitory concentrations (MICs) reported at 3 μg/mL and 4 μg/mL, respectively .
Mechanism of Action
The compound's mechanism of action involves the modulation of enzyme activity through specific interactions with target proteins. This interaction can inhibit enzymes involved in cancer progression and microbial resistance mechanisms. For example, this compound has demonstrated the ability to bind to certain enzymes, altering their function and leading to therapeutic effects against various diseases .
Agricultural Applications
Pesticidal Activity
In addition to its medicinal uses, this compound has shown potential as a pesticide. Research indicates that compounds containing the oxadiazole ring possess herbicidal and insecticidal properties. The compound's efficacy in controlling agricultural pests can be attributed to its ability to disrupt metabolic processes in target organisms .
Case Studies
Antimicrobial Efficacy
A study published in 2022 assessed the antimicrobial activity of this compound against resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also exhibited rapid bactericidal activity comparable to standard treatments . This suggests its potential role in developing new antibiotics.
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of the compound in models of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have been shown to inhibit tau protein aggregation, a hallmark of Alzheimer's pathology. This property positions the compound as a candidate for further development in treating tauopathies .
Mechanism of Action
The mechanism by which ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate exerts its effects is not fully understood. it is believed to interact with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the oxadiazole ring can participate in π-π interactions with aromatic systems. These interactions may influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Compounds
Notes:
- Oxadiazole Isomerism : Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate differs in the oxadiazole ring isomer (1,3,4 vs. 1,2,4), which alters electronic distribution and steric hindrance. This impacts reactivity and biological target interactions.
- Electron-Withdrawing Groups : The trifluoromethyl derivative introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to the methyl-substituted compound.
- Hydroxy vs.
Table 2: Property Comparison
Biological Activity
Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate, a derivative of oxadiazole, has garnered attention in recent years due to its promising biological activities. This article explores its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Synthesis
This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The synthesis typically involves cyclization reactions of suitable precursors under controlled conditions to yield the desired compound with high purity and yield .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus spp. and Escherichia coli. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Enzyme Inhibition and Cancer Research
In addition to its antimicrobial effects, this compound has demonstrated the ability to inhibit enzymes associated with cancer progression. Studies suggest that it may modulate the activity of specific proteins involved in tumor growth, potentially leading to therapeutic benefits in cancer treatment .
The biological activity of this compound is attributed to its ability to form hydrogen bonds with target proteins or enzymes. This interaction can alter the conformation and function of these biomolecules, resulting in decreased enzyme activity or altered signaling pathways that contribute to disease states .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of this compound found that it exhibited a strong bactericidal effect against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses significant antibacterial properties that could be leveraged in therapeutic applications .
Study 2: Cancer Cell Line Testing
In vitro studies utilizing cancer cell lines demonstrated that this compound inhibited cell proliferation effectively. The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 20 |
| MCF7 (breast cancer) | 25 |
The compound's ability to reduce cell viability in these models suggests potential for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other oxadiazole derivatives. The following table compares its biological activities with those of related compounds:
| Compound Name | CAS Number | Antimicrobial Activity | Cancer Inhibition |
|---|---|---|---|
| Ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate | 3966-96-9 | Moderate | Low |
| Ethyl 2-(5-nitro-1,2,4-oxadiazol-3-yl)acetate | 3966-96-x | High | Moderate |
| This compound | Not available | High | High |
This comparative analysis highlights the unique profile of this compound as a potent candidate for further research in both antimicrobial and anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
